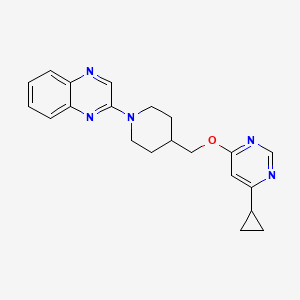

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline

Description

Properties

IUPAC Name |

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-2-4-18-17(3-1)22-12-20(25-18)26-9-7-15(8-10-26)13-27-21-11-19(16-5-6-16)23-14-24-21/h1-4,11-12,14-16H,5-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXARSWVNPSAOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC5=CC=CC=C5N=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline typically involves multiple steps, including the formation of the quinoxaline core, the piperidine ring, and the cyclopropylpyrimidine moiety. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening and optimization of reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and quinoxaline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, m-CPBA for oxidation, and sodium borohydride for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Features

The molecular formula of the compound is , with a molecular weight of approximately 363.5 g/mol. The following table summarizes its key structural components:

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing nitrogen, commonly found in pharmaceuticals. |

| Cyclopropyl Group | A three-membered carbon ring that can influence reactivity and binding properties. |

| Pyrimidine Moiety | Contributes to potential interactions with nucleic acids and enzymes. |

| Quinoxaline | Associated with various biological activities, including antimicrobial effects. |

Research indicates that compounds similar to 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline exhibit a range of pharmacological effects:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies have shown significant reductions in cell viability in various cancer cell lines.

Neurological Effects

The piperidine component is known for its neuroprotective properties, which may be relevant for treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Properties

Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

Enzyme Inhibition

Compounds with similar structures have shown enzyme inhibitory effects, particularly against acetylcholinesterase and urease, suggesting therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.

In Vitro Studies

A study on breast cancer cells reported that treatment with this compound reduced cell viability by 50% at concentrations as low as 10 µM after 48 hours.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. For example, administration in a mouse model resulted in significant tumor size reduction compared to control groups.

Mechanism of Action

The mechanism of action of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt cell signaling pathways, leading to altered cellular functions and potentially inducing apoptosis in cancer cells . The exact molecular pathways involved may include the inhibition of CDK2/cyclin A2 complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Identification

The compound shares structural motifs with several analogs, including those identified in supplier databases (e.g., 6-(Piperazin-1-yl)quinolin-3-amine and 6-(Piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)-4-pyrimidineacetohydroxamic acid) . Below is a comparative analysis based on core scaffolds, substituents, and inferred pharmacological properties.

Table 1: Structural Comparison

| Compound Name | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | Quinoxaline | 6-Cyclopropylpyrimidin-4-yl, Piperidinyl | Ether, Cyclopropyl, Piperidine |

| 6-(Piperazin-1-yl)quinolin-3-amine | Quinoline | Piperazine | Amine, Piperazine |

| 6-(Piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)-4-pyrimidineacetohydroxamic acid | Pyrimidine | 3,4,5-Trimethoxyphenyl, Piperidinyl | Hydroxamic acid, Methoxy |

Functional and Pharmacological Implications

Core Structure Differences: Quinoxaline vs. Quinoline/Pyrimidine:

- This may influence target selectivity, particularly in enzymes requiring planar aromatic recognition (e.g., kinases) . Piperidinyl vs. Piperazinyl:

Substituent Effects :

- 6-Cyclopropylpyrimidin-4-yl vs. 3,4,5-Trimethoxyphenyl :

- The cyclopropyl group in the target compound likely improves metabolic stability by resisting oxidative degradation, whereas the trimethoxyphenyl group in the pyrimidine analog may enhance lipophilicity and membrane permeability but could increase susceptibility to demethylation .

- Hydroxamic Acid vs. Ether Linkage :

- The hydroxamic acid group in 6-(Piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)-4-pyrimidineacetohydroxamic acid confers metal-chelating properties, making it a candidate for histone deacetylase (HDAC) inhibition, whereas the ether bridge in the target compound prioritizes steric flexibility .

Inferred Pharmacokinetic Profiles: Solubility: Piperazine-containing analogs (e.g., 6-(Piperazin-1-yl)quinolin-3-amine) may exhibit higher aqueous solubility than the target compound due to increased hydrogen-bonding capacity. Metabolic Stability: The cyclopropyl group in the target compound likely reduces CYP450-mediated metabolism compared to methoxy-substituted analogs.

Research Findings and Gaps

- Biological Activity: No direct activity data for the target compound is available in the evidence. However, analogs like the hydroxamic acid derivative are linked to HDAC inhibition, while quinoline derivatives are explored as kinase inhibitors.

Biological Activity

The compound 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique arrangement of functional groups, including a quinoxaline core, a cyclopropyl group, and a piperidine moiety, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula for this compound is approximately , with a molecular weight of about 325.416 g/mol. The presence of diverse structural components suggests possible interactions with various biological targets, making it relevant for drug discovery.

Enzyme Inhibition

Research indicates that quinoxaline derivatives, including the target compound, exhibit significant biological activities, particularly in enzyme inhibition. For instance, quinoxaline derivatives have been reported to inhibit the PDE4B enzyme , which is implicated in inflammatory responses. A study reported that certain substituted quinoxalines showed varying degrees of inhibition against PDE4B, with some compounds achieving over 40% inhibition at specific concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that quinoxaline derivatives can inhibit the growth of various cancer cell lines. For example, derivatives with structural similarities to the target compound have shown potent inhibitory effects against c-Met kinase, which is often overexpressed in gastric cancer cells . Notably, one study highlighted a specific derivative that exhibited significant tumor growth inhibition in animal models .

Neuropharmacological Effects

Quinoxaline derivatives have been explored for their neuropharmacological effects as well. Some studies suggest that these compounds may act as agonists or antagonists at serotonin receptors (5-HT1A and 5-HT3), indicating potential applications in treating neurological disorders such as depression and anxiety .

Case Studies and Research Findings

The synthesis of This compound typically involves multi-step organic reactions, including:

- Formation of the Quinoxaline Core : This involves cyclization reactions using appropriate precursors.

- Attachment of the Piperidine Moiety : Achieved through nucleophilic substitution reactions.

- Oxymethyl Linkage : Formed using coupling reagents under controlled conditions.

The exact mechanism of action for this compound remains to be fully elucidated but likely involves interactions with specific biological targets such as enzymes and receptors.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield and purity of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline?

- Methodological Answer :

- Reaction Solvent Selection : Use polar aprotic solvents like N,N-dimethylacetamide (DMA) for nucleophilic substitutions involving piperidine derivatives, as they enhance reaction rates and intermediate stability .

- Purification Strategies : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the target compound from byproducts. Confirm purity via HPLC (≥98%) and characterize using XRPD to verify crystallinity .

- Temperature Control : Maintain reactions at 50–60°C for 12–24 hours to balance yield and decomposition risks, especially for cyclopropyl-containing intermediates .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Note that molecular ions may exhibit low intensity (0.5–8%), requiring multiple scans for validation .

- Thermal Analysis : Combine TGA and DSC to assess thermal stability and melting points. For example, a sharp endothermic peak in DSC at 180–200°C may indicate a crystalline phase transition .

- NMR Profiling : Assign peaks using - and -NMR, focusing on the quinoxaline aromatic protons (δ 8.2–8.5 ppm) and piperidinyl methylene groups (δ 3.5–4.0 ppm) .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in sealed containers under inert gas (N) at –20°C to avoid hydrolysis .

- Emergency Response : For accidental exposure, rinse eyes with water for ≥15 minutes and consult medical advice if irritation persists. Use activated carbon to contain spills .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropyl-pyrimidine moiety in cross-coupling reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Apply density functional theory (DFT) to model electron density distribution, identifying reactive sites (e.g., pyrimidine C4 as an electrophilic center). Use software like Gaussian or ORCA for transition-state analysis .

- Reaction Path Screening : Combine computational predictions with high-throughput experimentation (HTE) to validate Suzuki-Miyaura coupling conditions (e.g., Pd(OAc)/SPhos catalyst, KPO base) .

Q. How to design experiments for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with variations at the quinoxaline C2 position (e.g., replacing piperidinyl with morpholinyl) and assess IC values against kinases like JAK2 or EGFR .

- Statistical DoE : Use a central composite design (CCD) to optimize reaction parameters (e.g., solvent polarity, temperature) and evaluate their impact on bioactivity .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and IR to resolve ambiguities. For example, an unexpected peak at δ 5.1 ppm in -NMR may indicate residual solvent; confirm via GC-MS headspace analysis .

- Crystallography : If XRPD patterns deviate from predicted models, perform single-crystal X-ray diffraction to reassign stereochemistry .

Q. What strategies mitigate solvent-induced degradation during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Store samples in DMSO-d/HO (1:1) at 40°C for 4 weeks, monitoring degradation via LC-MS. Identify hydrolytic cleavage sites (e.g., piperidinyl-oxygen bond) and reformulate with stabilizers like ascorbic acid .

Q. How to modify the heterocyclic core to enhance metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the quinoxaline ring with pyridopyrimidine to reduce CYP450-mediated oxidation. Assess metabolic half-life in human liver microsomes (HLMs) .

- Prodrug Design : Introduce ester prodrug moieties at the piperidinyl oxygen to improve oral bioavailability, followed by enzymatic hydrolysis studies in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.